molecular formula C14H15N5O3S B6537759 N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021213-81-9

N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No.: B6537759
CAS No.: 1021213-81-9
M. Wt: 333.37 g/mol
InChI Key: GYSWZYGYEMVVHQ-UHFFFAOYSA-N
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Description

The compound N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide features a pyridazine core substituted with a sulfanyl-linked carbamoyl methyl group bearing a 3-methyl-1,2-oxazole moiety and a cyclopropanecarboxamide group. This structure combines heterocyclic diversity (pyridazine, oxazole) with a rigid cyclopropane ring, which may enhance metabolic stability and binding affinity in therapeutic contexts.

Properties

IUPAC Name

N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-8-6-12(22-19-8)16-11(20)7-23-13-5-4-10(17-18-13)15-14(21)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,16,20)(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWZYGYEMVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyridine Cores

A. Sulfonamide-Carbamoyl Derivatives ()

Compounds 25 and 26 in share a pyridine core with sulfonamide and carbamoyl substituents. Key differences include:

  • Substituent Effects: Compound 25 (4-chlorophenyl) and 26 (3,4-dichlorophenyl) exhibit halogenated aryl groups, enhancing lipophilicity.
  • Spectroscopic Data :
    • IR : Both compounds show C=O stretches at ~1727 cm⁻¹ (carbamoyl), similar to the target compound’s expected carbonyl signals.
    • NMR : Pyridine protons in 25/26 appear at δ 7.57–9.26 ppm; the target’s pyridazine protons may resonate upfield due to nitrogen positioning. The cyclopropane protons (δ ~1–2 ppm) are unique to the target compound .
B. Pyridazinyl Sulfonamides ()

Compounds 2–5 in include pyridazine rings with sulfonamide-ether linkages. For example, 4-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide (MW 415.47) shares the pyridazine core but lacks the cyclopropane and oxazole groups. The target compound’s oxazole and cyclopropane may confer greater steric rigidity and metabolic resistance compared to these analogues .

Heterocyclic Variations

A. Triazolopyridazine Derivatives ()

Compounds like CM937596 (triazolo[4,3-b]pyridazine core) demonstrate fused heterocyclic systems. The target compound’s simpler pyridazine structure may reduce synthetic complexity while maintaining binding versatility. The oxazole substituent in the target compound could enhance π-π stacking compared to triazole systems .

B. Tozasertib Lactate ()

Tozasertib (MK-0457) contains a pyrimidine core with a cyclopropanecarboxamide group. The target compound’s pyridazine and oxazole moieties may offer distinct kinase inhibition profiles due to differences in nitrogen positioning and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s pyridazine-oxazole-cyclopropane combination is structurally unique, balancing rigidity and electronic diversity.
  • Cyclopropane : Enhances metabolic stability compared to linear alkyl chains in compounds .
  • Oxazole vs. Pyrazole : The oxazole’s oxygen atom may improve solubility over Tozasertib’s pyrazole .

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